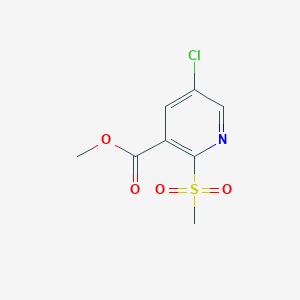

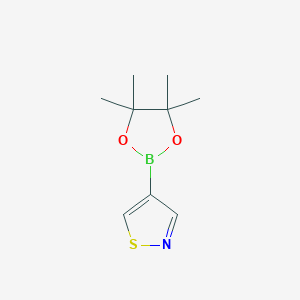

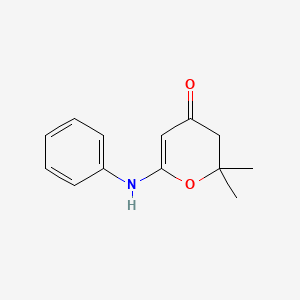

![molecular formula C13H16FN3O B1394468 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351398-43-0](/img/structure/B1394468.png)

7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, other names (if any), and its structural formula. The structural formula can give you an idea about the compound’s molecular geometry, the types of bonds in the compound, and its stereochemistry.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis

This involves analyzing the structure of the molecule using various techniques like X-ray crystallography, NMR spectroscopy, etc. These techniques can provide information about the arrangement of atoms within the molecule and about the types of bonds between the atoms.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the conditions under which the reaction occurs, the yield of the product, and the properties of the product.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, reactivity, etc.Wissenschaftliche Forschungsanwendungen

1. Ligand Activity for Nociceptin Receptor

Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, which include 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have been synthesized and evaluated as ligands for the nociceptin receptor. These compounds demonstrate partial agonistic activity, with some being pure antagonists (Mustazza et al., 2006).

2. Synthesis in Solid-Phase for Unique 3D Architectures

The solid-phase synthesis of 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one results in unique 3D architectures with pharmacological relevance. This process includes base-mediated tandem reactions and cyclization into spiro compounds (Pospíšilová et al., 2018).

3. Synthesis of Spiro Piperidin-4-ones for Antimycobacterial Activity

Spiro-piperidin-4-ones, including 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have been synthesized and evaluated for in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have shown significant antimycobacterial activity (Kumar et al., 2008).

4. Use in Alkylation Reactions

7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has applications in alkylation reactions, introducing specific moieties onto heteroaromatic compounds. This synthesis pathway provides a method for the functional modification of these compounds (Fishman & Cruickshank, 1968).

5. Synthesis for Pharmacological Properties Analysis

The synthesis of compounds like 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one allows for the analysis of their molecular and crystal structures, intermolecular interactions, and potential as antimicrobial and antiviral drugs (Vaksler et al., 2023).

6. Synthesis for Anti-Monoamine-Oxidase and Anticonvulsant Activity

The synthesis and conversions of derivatives of 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one have been studied for their anti-monoamine-oxidase and anticonvulsant activities, demonstrating their potential in pharmacological applications (Grigoryan et al., 2017).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with the compound. This information can usually be found in the compound’s Material Safety Data Sheet (MSDS).

Zukünftige Richtungen

This involves predicting or proposing future research directions. This could include proposing new synthetic routes, suggesting modifications to the compound to improve its properties, or proposing new applications for the compound.

I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O/c1-17-11-8-9(14)2-3-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALSOKTJLAGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

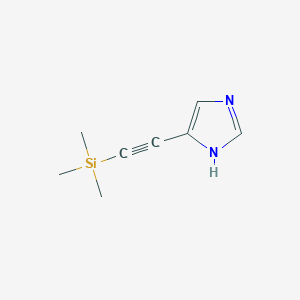

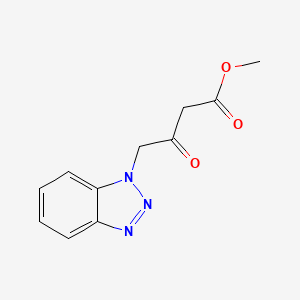

![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)

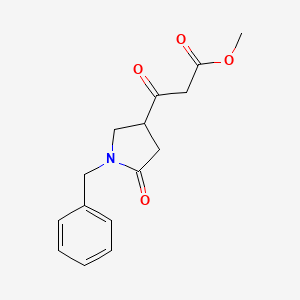

![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)

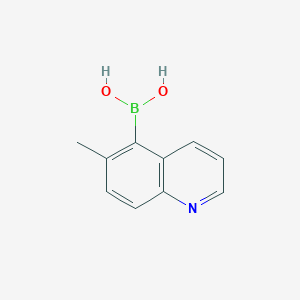

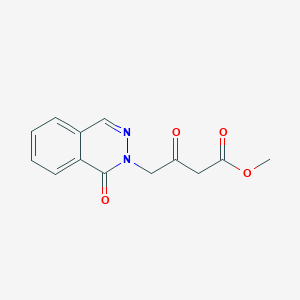

![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)

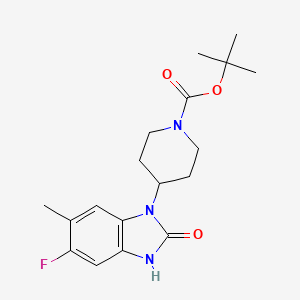

![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)